molecular formula C10H5NO3 B8553456 3-Isocyanatochromone

3-Isocyanatochromone

Cat. No.: B8553456
M. Wt: 187.15 g/mol
InChI Key: ICKGPKDHDLUSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanatochromone (CAS: 68929-62-4) is a chromone derivative substituted with an isocyanate group at the C-3 position. Chromones, characterized by a benzopyran-4-one core, are pivotal in medicinal and synthetic chemistry due to their diverse reactivity and bioactivity. The isocyanate group (–NCO) in 3-isocyanatochromone renders it highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, or thiocarbamates. This reactivity makes it a valuable intermediate for synthesizing heterocyclic compounds, polymers, and bioactive molecules .

Properties

Molecular Formula

C10H5NO3

Molecular Weight

187.15 g/mol

IUPAC Name

3-isocyanatochromen-4-one

InChI

InChI=1S/C10H5NO3/c12-6-11-8-5-14-9-4-2-1-3-7(9)10(8)13/h1-5H

InChI Key

ICKGPKDHDLUSPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chromone Derivatives

Structural and Reactivity Differences

The substituent at the C-3 position critically influences the reactivity and applications of chromone derivatives. Below is a comparative analysis of 3-isocyanatochromone with key analogs:

Compound Substituent Key Reactivity Applications
3-Isocyanatochromone –NCO Electrophilic addition with nucleophiles (amines, alcohols); cycloaddition reactions. Synthesis of ureas, carbamates; polymer crosslinking; heterocyclic libraries.
3-Formylchromone –CHO Aldol condensation; nucleophilic attack at the carbonyl group. Precursor for isoflavone/homoisoflavone analogs; domino and click reactions.
3-Cyanochromone –CN [3+2] and [4+2] cycloadditions; carbocyanation with alkynes. Multicomponent syntheses; fluorescent acridanes; fused heterocycles.
3-Iodochromone –I Nucleophilic aromatic substitution (e.g., with amines). Synthesis of 2-aminomethylene-3(2H)-benzofuranones.

Pharmacological Potential

While 3-isocyanatochromone’s bioactivity remains underexplored, analogs provide insights:

  • 3-Formylchromone Derivatives : Exhibit antiproliferative effects against cancer cell lines (e.g., MCF-7) .
  • 5-Hydroxy-7-methoxychromone Analogs : Demonstrated antifungal activity against Candida albicans .

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